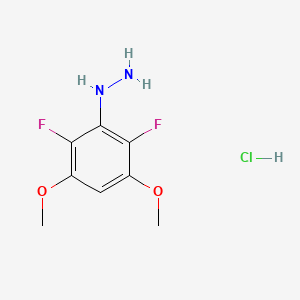

(2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride

Descripción

(2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride is a fluorinated aromatic hydrazine derivative characterized by a phenyl ring substituted with two fluorine atoms at positions 2 and 6, and two methoxy groups at positions 3 and 3. The hydrazine moiety (-NHNH₂) is protonated as a hydrochloride salt, enhancing its stability and solubility for synthetic applications. This compound is primarily utilized as a precursor in organic synthesis, particularly for constructing heterocycles such as pyrazoles and thiazoles, which are relevant in pharmaceutical and agrochemical research .

Propiedades

IUPAC Name |

(2,6-difluoro-3,5-dimethoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2.ClH/c1-13-4-3-5(14-2)7(10)8(12-11)6(4)9;/h3,12H,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVIUKQVMJWKMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)NN)F)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride typically involves the reaction of 2,6-difluoro-3,5-dimethoxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the hydrazine derivative.

Industrial Production Methods: In an industrial setting, the production of (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride can undergo oxidation reactions to form corresponding azo compounds.

Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.

Substitution: It can participate in nucleophilic substitution reactions where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Azo compounds.

Reduction: Various hydrazine derivatives.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in medicinal chemistry.

Biology: In biological research, this compound is used to study enzyme inhibition and as a probe to investigate biochemical pathways involving hydrazine derivatives.

Industry: In the industrial sector, (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in research and drug development.

Comparación Con Compuestos Similares

Structural Analogues

The compound shares structural similarities with several phenylhydrazine derivatives, differing primarily in substituent patterns (Table 1). Key analogues include:

Table 1: Structural Comparison of Selected Hydrazine Derivatives

| Compound Name | CAS No. | Substituents | Molecular Weight | Melting Point (°C) |

|---|---|---|---|---|

| (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine HCl | 940298-93-1 | 2,6-F₂; 3,5-(OCH₃)₂ | 266.63 | Not reported |

| 2,6-Dichlorophenylhydrazine HCl | 2339-58-4 | 2,6-Cl₂ | 213.49 | 225 (dec.) |

| 3,5-Dimethylphenylhydrazine HCl | 60481-36-9 | 3,5-(CH₃)₂ | 172.08 | Not reported |

| (4-Bromo-2-fluorophenyl)hydrazine HCl | 502496-24-4 | 4-Br; 2-F | 265.51 | Not reported |

| [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine | - | 2,6-Cl₂; 4-CF₃ | 284.00 | 65–67 |

Key Observations :

- Electron-Withdrawing vs. Donor Groups: The fluorine and methoxy groups in the target compound create a balance between electron-withdrawing (-F) and electron-donating (-OCH₃) effects, influencing reactivity in nucleophilic substitutions or cyclocondensation reactions .

Physicochemical Properties

Solubility and Stability :

- Hydrochloride salts generally exhibit improved water solubility compared to free bases. The target compound’s solubility is likely intermediate between hydrophobic dichloro derivatives (e.g., 2339-58-4) and hydrophilic dimethyl analogues (e.g., 60481-36-9) .

- The presence of methoxy groups may enhance oxidative stability relative to halogenated counterparts .

Thermal Behavior :

Pharmaceutical Intermediates :

Receptor Interactions :

- Fluorine atoms enhance metabolic stability and bioavailability. Compared to non-fluorinated analogues, the target compound may exhibit prolonged in vivo activity .

- Methoxy groups in meta positions (3,5-) can disrupt π-stacking interactions in enzyme binding pockets, reducing affinity compared to para-substituted derivatives .

Antioxidant Potential:

- Methoxy-substituted phenylpropanoids (e.g., lignans from maple syrup) demonstrate radical-scavenging activity. While the target compound’s hydrazine moiety may limit direct antioxidant effects, its derivatives could mimic such behavior .

Actividad Biológica

(2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride is a hydrazine derivative notable for its unique molecular structure, which includes two fluorine atoms and two methoxy groups on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer treatment and enzyme inhibition.

The molecular formula for (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride is C8H11ClF2N2O2. The synthesis typically involves multi-step reactions that allow for high purity and yield. The compound can undergo various chemical reactions such as oxidation to form azo compounds, reduction to generate different hydrazine derivatives, and nucleophilic substitution reactions .

The biological activity of (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride is largely attributed to its ability to interact with biological macromolecules like proteins and enzymes. The hydrazine moiety can form covalent bonds with active sites on enzymes, which may lead to inhibition or modification of their activity. This interaction can significantly influence various biochemical pathways .

Biological Activities

Research indicates that (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride exhibits several biological activities:

- Anticancer Activity : It has been shown to possess significant antiproliferative effects against various cancer cell lines. For instance, it demonstrated IC50 values of 25.3 ± 4.6 nM against KG1 cell lines and 77.4 ± 6.2 nM against SNU16 cell lines .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various kinases. Studies have reported strong enzymatic inhibition against FGFR1 with an IC50 value of less than 4.1 nM .

- Broad Biological Effects : Hydrazones, including derivatives like (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride, are known for a wide range of activities including antimicrobial, anticonvulsant, anti-inflammatory, and analgesic properties .

Case Studies

- Antiproliferative Studies : A study evaluated the anticancer properties of hydrazone derivatives including (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride on various cell lines such as A549 (lung cancer), HCT116 (colorectal cancer), and HepG2 (liver cancer). The results indicated promising IC50 values ranging from 4-17 μM across different derivatives .

- Kinase Inhibition : Another research focused on the compound's activity against FGFR kinases. The findings highlighted that derivatives containing the difluoromethoxyphenyl group exhibited superior selectivity and potency in inhibiting FGFR1 compared to other structural analogs .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3,4-Difluorophenylhydrazine | Contains difluorophenyl group | Potentially different biological activity |

| 2-Methoxyphenylhydrazine | Contains methoxy group | Varying solubility characteristics |

| 4-Fluorophenylhydrazine | Substituted phenyl ring | Different reactivity patterns |

This table illustrates the structural diversity among hydrazine derivatives and their potential implications for biological activity.

Q & A

Q. What are the optimal synthetic conditions for preparing (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride?

Methodological Answer: The compound can be synthesized via Fischer indole synthesis , a method widely used for aryl hydrazine derivatives. Key steps include:

- Reagent Preparation : Use stoichiometric equivalents of 2,6-difluoro-3,5-dimethoxybenzaldehyde and hydrazine hydrochloride in ethanol (solvent) under reflux (6–8 hours) .

- Purification : Isolate the product via vacuum filtration, followed by recrystallization from ethanol/water mixtures. Monitor purity by HPLC (≥98%) .

- Critical Parameters : Maintain anhydrous conditions to avoid hydrolysis of methoxy groups, and control reaction temperature (70–80°C) to prevent decomposition .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm the hydrazine backbone and substituent positions. NMR is critical for verifying fluorine substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for : 248.05 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, using a C18 column and acetonitrile/water mobile phase .

Q. What are the recommended storage conditions to ensure stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture and oxidizing agents, as hydrazine derivatives are hygroscopic and prone to oxidation .

- Handling : Use inert atmospheres (N/Ar) during weighing to prevent decomposition. Conduct stability studies under accelerated conditions (40°C/75% RH) to establish shelf life .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., fluorine) influence the reactivity of aryl hydrazines in heterocyclic synthesis?

Methodological Answer:

- Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity at the phenyl ring, enhancing cyclization rates in indole/pyrazole formation. This can be quantified via Hammett substituent constants (σ for -F = +0.34) .

- Regioselectivity : Fluorine at the 2,6-positions directs nucleophilic attack to the 4-position in indole synthesis. Computational modeling (DFT) predicts transition-state geometries and charge distribution .

- Experimental Validation : Compare reaction kinetics (via LC-MS) of fluorinated vs. non-fluorinated analogs to quantify rate enhancements .

Q. What strategies mitigate low yields in cross-coupling reactions involving fluorinated aryl hydrazines?

Methodological Answer:

- Catalyst Optimization : Use Pd(OAc)/XPhos or CuI/1,10-phenanthroline systems to overcome steric hindrance from methoxy groups .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates. Additives like KCO neutralize HCl byproducts .

- Microwave-Assisted Synthesis : Reduce reaction times (30–60 minutes vs. hours) and improve yields by 15–20% .

Q. How can computational methods predict degradation pathways under varying pH conditions?

Methodological Answer:

- Degradation Modeling : Use molecular dynamics (MD) simulations to assess hydrolysis susceptibility of methoxy and hydrazine groups at pH 1–14. Identify vulnerable bonds (e.g., N–N cleavage) .

- Experimental Correlation : Conduct forced degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) and compare degradation products with computational predictions via LC-HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.